Methyl 3-bromo-4-chloroquinoline-2-carboxylate
Description
Methyl 3-bromo-4-chloroquinoline-2-carboxylate (CAS: 1178104-55-6) is a halogenated quinoline derivative with the molecular formula C₁₁H₇BrClNO₂ and a molecular weight of 300.54 g/mol . Its structure features a quinoline backbone substituted with bromine at position 3, chlorine at position 4, and a methyl ester group at position 2.
Properties
Molecular Formula |
C11H7BrClNO2 |
|---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
methyl 3-bromo-4-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)10-8(12)9(13)6-4-2-3-5-7(6)14-10/h2-5H,1H3 |
InChI Key |
BGOMOQHIUNYYDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1Br)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 4-chloro-3-bromoaniline or related bromo/chloro-substituted anilines.
- Ethyl or methyl propiolate or other alkynyl esters.
- Phosphorus reagents such as phosphorus trichloride or phosphoryl trichloride for ring closure and chlorination.
- Solvents like diphenyl ether , toluene , methanol , and ethyl acetate .
- Bases such as potassium hydroxide or sodium hydroxide for esterification or neutralization steps.
Typical Synthetic Route
Formation of 6-bromo-4-chloroquinoline intermediate :
Starting from a bromo-substituted aniline, a cyclization reaction with an alkynyl ester (e.g., methyl propiolate) under heating in diphenyl ether or toluene leads to quinoline ring formation. Phosphorus trichloride is often used to facilitate cyclization and introduce the chlorine substituent at the 4-position.Bromination and Halogenation :
Bromine substitution at the 3-position can be introduced either by direct bromination of the quinoline intermediate or by starting with a bromo-substituted aniline precursor. Controlled halogenation is critical to avoid poly-substitution.Esterification :
The carboxyl group at the 2-position is esterified, commonly as a methyl ester, by reaction with methanol under acidic or neutral conditions.Purification :
The crude product is purified by recrystallization or chromatographic techniques such as HPLC or TLC to achieve high purity suitable for pharmaceutical research.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Bromoaniline + methyl propiolate, PCl3, diphenyl ether, reflux | High temperature (~150-200°C) required |
| Bromination | Bromine or N-bromosuccinimide (NBS), controlled temp | Avoid over-bromination |
| Esterification | Methanol, acid catalyst or neutral conditions | Mild conditions to preserve halogens |
| Purification | HPLC, recrystallization | Ensures >98% purity |
Analytical and Characterization Techniques
To confirm the structure and purity of this compound, the following methods are employed:
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification.
- Gas Chromatography (GC) : For volatile impurities.
- Thin-Layer Chromatography (TLC) : Quick monitoring of reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Structural confirmation.
- Mass Spectrometry (MS) : Molecular weight confirmation.
- Melting Point Determination : Purity indicator.
Research Findings and Optimization Notes
- The choice of solvent and temperature during cyclization strongly affects yield and selectivity.
- Using 4-chloro-3-bromoaniline as a starting material reduces side reactions and improves regioselectivity.
- Phosphorus trichloride is preferred over other chlorinating agents for introducing the chlorine at position 4 due to better control.
- Purification by HPLC is essential to remove closely related impurities, especially other halogenated quinolines.
- The compound is sensitive to strong bases and high temperatures post-synthesis, which may cause dehalogenation or hydrolysis.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Cyclization | Bromoaniline + methyl propiolate + PCl3, reflux in diphenyl ether | High regioselectivity | Requires high temperature |
| Bromination | Bromine or NBS, controlled temp | Direct introduction of Br | Risk of polybromination |
| Esterification | Methanol, acid catalyst | Mild and efficient | Possible hydrolysis if harsh |
| Purification | HPLC, recrystallization | High purity achieved | Requires specialized equipment |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine substituents enable nucleophilic substitution under specific conditions.
Bromine Substitution
-
Bromine at position 3 is more reactive than chlorine due to its lower electronegativity and weaker C–Br bond.
-
Reagents : Sodium methoxide (NaOMe), potassium iodide (KI), or amines (e.g., NH₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
-
Example : Substitution of bromine with methoxy groups under basic conditions yields methyl 3-methoxy-4-chloroquinoline-2-carboxylate .
Chlorine Substitution
-
Chlorine at position 4 typically requires harsher conditions for substitution.
-
Reagents : Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in refluxing toluene .
-
Example : Chlorine can be replaced by hydroxyl groups under acidic hydrolysis, forming methyl 3-bromo-4-hydroxyquinoline-2-carboxylate.
Ester Hydrolysis
The methyl ester at position 2 can undergo hydrolysis to form the corresponding carboxylic acid.
-
Acidic Hydrolysis : Concentrated HCl in refluxing ethanol yields 3-bromo-4-chloroquinoline-2-carboxylic acid .
-
Basic Hydrolysis : NaOH in aqueous methanol produces the carboxylate salt, which can be acidified to isolate the free acid .
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, and a base (e.g., K₂CO₃) in tetrahydrofuran (THF).
-
Product : Aryl groups replace bromine, generating derivatives like methyl 3-aryl-4-chloroquinoline-2-carboxylate.
Buchwald-Hartwig Amination
-
Reagents : Primary or secondary amines, Pd₂(dba)₃ catalyst, and Xantphos ligand in toluene.
-
Product : Substituted amino groups at position 3, enhancing biological activity.
Oxidation and Reduction
Oxidation
-
Quinoline Ring Oxidation : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the ring to form quinoline N-oxide derivatives .
-
Ester Group Stability : The methyl ester remains intact under mild oxidative conditions but may degrade under strong oxidizers like chromium trioxide (CrO₃).
Reduction
-
Catalytic Hydrogenation : H₂ gas with Pd/C reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline derivatives .
-
Selective Halogen Reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces bromine to hydrogen while retaining chlorine .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient quinoline ring directs electrophiles to specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 6 or 8 .
-
Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, enhancing water solubility .
Comparative Reaction Table
| Reaction Type | Reagents/Conditions | Major Product | Yield | References |
|--------------------------|
Scientific Research Applications
Methyl 3-bromo-4-chloroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimalarial, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or bind to DNA to interfere with replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
To contextualize its properties and applications, this section compares Methyl 3-bromo-4-chloroquinoline-2-carboxylate with three analogous compounds, focusing on structural features, molecular properties, and inferred reactivity.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₁H₇BrClNO₂ | 300.54 | Br (C3), Cl (C4), COOMe (C2) | 1178104-55-6 | High halogen density, ester functionality |
| 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate | C₂₆H₂₀BrClNO₄ | 549.80 | Br (C6), Me (C3), COOCH₂(Ph-Cl) (C4) | 355825-19-3 | Bulky aryl groups, ketone substituent |
| Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate | C₃₁H₃₁BrN₂O₅ | 615.50 | Br (C3), Me (C2), benzyl ester (C3) | 2383887-08-7 | Hexahydroquinoline, ethoxy/hydroxy groups |
Structural Differences and Implications
Halogen Substituents
- Target Compound : Bromine (C3) and chlorine (C4) create strong electron-withdrawing effects, enhancing electrophilic substitution reactivity at adjacent positions. This is advantageous in Suzuki-Miyaura couplings .
- Comparative Compound 2 (CAS 2383887-08-7): Bromine at C3 is retained, but the hexahydroquinoline scaffold introduces conformational rigidity, altering solubility and steric accessibility .
Ester Functionality
- The methyl ester (COOMe) in the target compound offers a balance of stability and hydrolytic lability, making it suitable for prodrug strategies. In contrast, the benzyl ester in Comparative Compound 2 (CAS 2383887-08-7) increases hydrophobicity, which may affect bioavailability .
Steric and Electronic Effects
- Comparative Compound 1 (CAS 355825-19-3) incorporates a 4-methylphenyl group at C2, introducing steric hindrance that could impede nucleophilic attacks at the quinoline core .
Biological Activity
Methyl 3-bromo-4-chloroquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and research findings, supported by data tables and case studies.
This compound is a halogenated quinoline derivative, characterized by the presence of bromine and chlorine substituents. These halogens enhance the compound's binding affinity to various biological targets, making it a valuable candidate for drug development.
The compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It can bind to active sites or allosteric sites of enzymes, thereby influencing metabolic pathways. The interaction with cellular receptors also plays a crucial role in signal transduction processes, affecting cellular responses and potentially leading to therapeutic effects.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with MIC values suggesting strong antibacterial potential .
Anticancer Activity
Research indicates that this compound may possess anticancer properties by interfering with DNA function. The compound's alkylating functionalities allow it to bind tightly with DNA, disrupting its normal function and potentially leading to cancer cell apoptosis. Studies have shown that derivatives of quinoline compounds exhibit varying degrees of anticancer activity, with some derivatives demonstrating IC50 values in the nanomolar range .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against a panel of bacterial and fungal strains. Results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as a broad-spectrum antimicrobial agent .
- Enzyme Inhibition : In a study focusing on enzyme inhibition, this compound was found to inhibit phosphodiesterase (PDE) enzymes effectively. The compound's structure was optimized through various substitutions to enhance its inhibitory potency, leading to promising results in preclinical models .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-bromo-4-chloroquinoline-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step procedures, such as:
- Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., Conrad-Limpach synthesis) .
- Halogenation : Sequential bromination and chlorination at positions 3 and 4 of the quinoline ring. Bromination may employ N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF), while chlorination could use sulfuryl chloride (SO₂Cl₂) under controlled temperatures .
- Esterification : Methylation of the carboxylic acid precursor using methanol and a catalytic acid (e.g., H₂SO₄) or via diazomethane.
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
- Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) to isolate isomers.
- Characterize each intermediate via H NMR and HRMS to confirm regioselectivity.
Q. Table 1: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|---|
| 1 | Cyclization | Ethyl acetoacetate, aniline derivative, polyphosphoric acid (PPA), 120°C, 6h | Quinoline-2-carboxylic acid |
| 2 | Bromination | NBS, DMF, 0°C → RT, 12h | 3-Bromoquinoline derivative |
| 3 | Chlorination | SO₂Cl₂, CH₂Cl₂, reflux, 4h | 3-Bromo-4-chloroquinoline |
| 4 | Esterification | CH₃OH, H₂SO₄ (cat.), reflux, 8h | Final product |
Q. How can spectroscopic techniques characterize this compound, and what analytical challenges arise from bromine/chlorine isotopes?
Methodological Answer :
- H/C NMR : Assign signals using 2D experiments (COSY, HSQC). The deshielded proton at C-2 (carboxylate) appears as a singlet (~δ 3.9 ppm for methyl ester). Halogen substituents cause anisotropic effects, splitting adjacent protons .
- Mass Spectrometry (HRMS) : Expect isotopic patterns due to Br/Br (1:1 ratio) and Cl/Cl (3:1). Use high-resolution instruments to distinguish M+2 peaks.
- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and absence of -OH (if purified properly).
Q. Challenges :
- Overlapping H NMR signals due to quinoline aromatic protons; use NOESY to resolve spatial correlations.
- Isotopic complexity in MS requires deconvolution software (e.g., MassLynx) for accurate assignment.
Advanced Research Questions
Q. How do bromine and chlorine substituents impact X-ray crystallographic refinement, and which software tools address these challenges?
Methodological Answer : Heavy atoms (Br, Cl) introduce strong electron density, complicating refinement due to:
Q. Software Solutions :
- SHELXL : Robust for small-molecule refinement with halogenated compounds. Use the TWIN/BASF commands for handling twinned crystals .
- Olex2 or WinGX : Visualize disordered regions and apply restraints to Cl/Br positions .
Case Study :
A derivative with similar halogenation (CAS 1178104-55-6) exhibited 97% occupancy for Br/Cl after refinement with SHELXL, validated by residual density maps .
Q. In cross-coupling reactions, how does the bromo group in this compound compare to other aryl halides in catalytic efficiency?
Methodological Answer : The C-Br bond in this quinoline derivative is more reactive than C-Cl in Suzuki-Miyaura couplings due to lower bond dissociation energy.
- Catalytic Systems : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.
- Comparative Studies :
- Bromoquinoline: >90% yield with aryl boronic acids.
- Chloroquinoline: <30% yield under identical conditions.
Mechanistic Insight :
DFT calculations (Gaussian 16) show lower activation energy for oxidative addition of Pd⁰ to C-Br vs. C-Cl .
Q. Can computational modeling predict regioselectivity in nucleophilic aromatic substitution (SNAr) reactions for this compound?
Methodological Answer : Yes. Key steps include:
Electrostatic Potential Mapping : Identify electron-deficient positions (C-4 Cl is meta-directing; C-3 Br is ortho/para-directing).
Transition State Modeling : Use QM/MM (e.g., ORCA) to simulate attack by nucleophiles (e.g., amines, alkoxides).
Example :
this compound reacts with piperidine at C-6 (para to Br) with 85% selectivity, validated by H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
